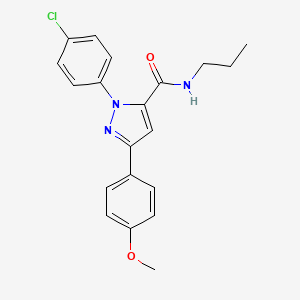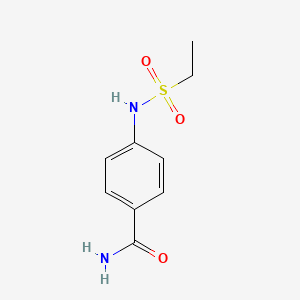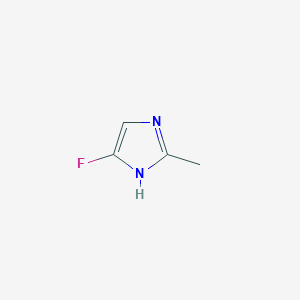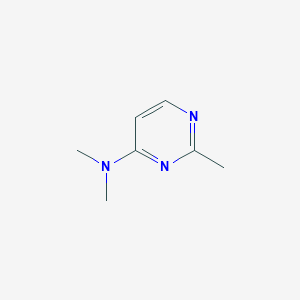
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylgold(I)bis(trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound known for its catalytic properties. It is used in various chemical reactions, particularly in organic synthesis, due to its ability to facilitate transformations with high efficiency and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) precursor, such as gold(I) chloride, in the presence of a base. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in hydroarylation, cycloisomerization, and other organic transformations.
Substitution Reactions: It can participate in ligand exchange reactions where the gold center is substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dichloromethane, toluene, and acetonitrile are frequently used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific transformation being catalyzed. For example, in hydroarylation reactions, the products are typically arylated alkenes .
Scientific Research Applications
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is used in various scientific research applications, including:
Organic Synthesis: It is widely used as a catalyst in the synthesis of complex organic molecules.
Medicinal Chemistry: Research into gold-based compounds for potential therapeutic applications often involves this compound.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its catalytic effects through the activation of substrates via coordination to the gold center. This coordination facilitates various transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)
- (2-biphenyl)di-tert-butylphosphine gold(I) hexafluoroantimonate
- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I)
Uniqueness
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its high catalytic efficiency and selectivity in various organic transformations. Its structure allows for effective stabilization of reaction intermediates, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C35H50AuF6NO4PS2+ |
|---|---|
Molecular Weight |
954.8 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C33H49P.C2F6NO4S2.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;/q;-1;+1/p+1 |
InChI Key |
GMVGZINKTXAKDT-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)


![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)



![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)

![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)
